Regioisomeric Advantage: 1,2-Thiazepane vs. 1,4-Thiazepane Dioxide Conformational and H‑Bonding Distinction
The target compound bears the sulfonamide N and the ring S at adjacent positions (1,2‑thiazepane), whereas the most common commercial thiazepane dioxides (e.g., 3‑phenyl‑1,4‑thiazepane 1,1‑dioxide, CAS 1464930‑96‑8) place the N and S at 1,4‑positions. This adjacency constrains the dihedral angle across the N–S bond, creating a distinct hydrogen‑bond acceptor/donor arrangement and a different molecular‑shape distribution (principal moments of inertia) relative to 1,4‑regioisomers . Although no direct head‑to‑head biochemical comparison has been published, the 1,2‑topology is recognized as underrepresented in screening collections, making it a high‑value diversity point for library design .
| Evidence Dimension | Ring heteroatom topology (regioisomerism) – 1,2 vs. 1,4 N/S arrangement |
|---|---|
| Target Compound Data | 7-Phenyl-1,2-thiazepane 1,1-dioxide: N at position 2, S at position 1; C₁₁H₁₅NO₂S; MW 225.31; SMILES O=S1(=O)NCCCCC1c1ccccc1 |
| Comparator Or Baseline | 3-Phenyl-1,4-thiazepane 1,1-dioxide (CAS 1464930-96-8): N at position 4, S at position 1; same molecular formula but different SMILES; available commercially |
| Quantified Difference | Distinct connectivity leads to non‑superimposable 3D conformations; exact Δ in binding energy or selectivity not yet determined in peer‑reviewed literature. |
| Conditions | Structural comparison based on SMILES and computed molecular descriptors; no direct competitive biochemical assay available. |
Why This Matters
For fragment‑based screening, a unique regioisomeric topology increases the probability of identifying a novel binding mode that is not accessible to the more widely available 1,4‑thiazepane dioxides.
